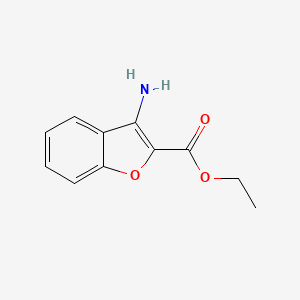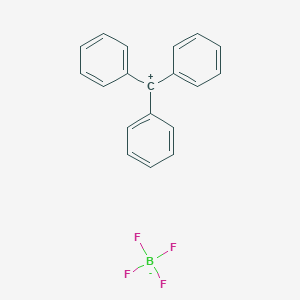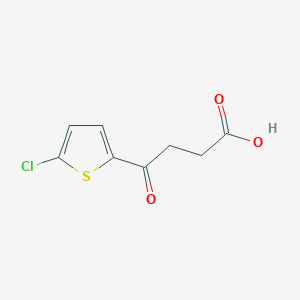
4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid, commonly known as COTBA, is a synthetic organic acid with a wide range of applications in scientific research. Its unique structure and properties make it an ideal candidate for use in a variety of in vivo and in vitro studies. COTBA is a potent inhibitor of protein kinase C (PKC), a key enzyme in signal transduction pathways. It is also known to interact with other proteins and enzymes, making it a valuable tool for understanding the mechanisms of action of many biological processes.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Studies
The vibrational spectroscopic and structural properties of chloramphenicol derivatives, closely related to 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid, have been extensively studied. For instance, a study explored the crystal structure and vibrational spectra, highlighting the compound's significant homomeric synthons involving chains and dimers through conventional hydrogen bonds, supported by experimental infrared spectrum analysis. This research underscores the compound's potential in developing materials with specific molecular interactions and properties (Fernandes et al., 2017).
Kinetic Studies
Research on the kinetics of oxidation of substituted 4-oxobutanoic acids by N-bromophthalimide in aqueous acetic acid medium provides insight into the compound's reactivity and potential applications in synthetic chemistry. This study demonstrates the oxidation rate's dependency on the substrate's electronic nature, offering a foundation for further investigations into reaction mechanisms and applications in organic synthesis (Mohamed Farook et al., 2013).
Anticancer Potential
A notable application in therapeutic research is the identification of 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid derivatives as apoptosis inducers, demonstrating potential as anticancer agents. Through caspase- and cell-based high-throughput screening assays, specific derivatives have shown activity against breast and colorectal cancer cell lines, with the induction of apoptosis and cell cycle arrest observed. This research opens avenues for developing new cancer treatments and understanding the molecular mechanisms underlying apoptosis induction (Zhang et al., 2005).
Wirkmechanismus
Target of Action
The compound “4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid” contains a thiophene ring, which is a common structural motif in many biologically active compounds. Thiophene derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid” might affect. Many thiophene derivatives are involved in various biochemical pathways related to their biological targets .
Eigenschaften
IUPAC Name |
4-(5-chlorothiophen-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-7-3-2-6(13-7)5(10)1-4-8(11)12/h2-3H,1,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRXRXKGJQLWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368356 | |
| Record name | 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid | |
CAS RN |
70685-06-2 | |
| Record name | 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70685-06-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

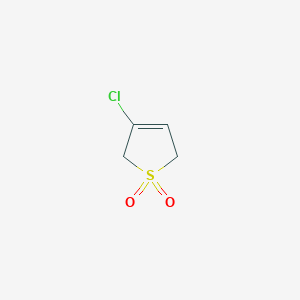

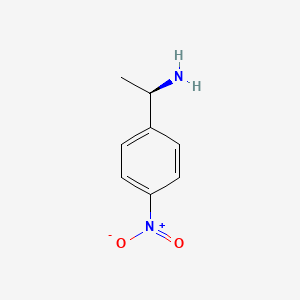
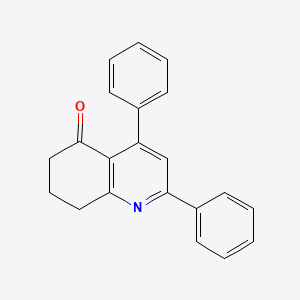
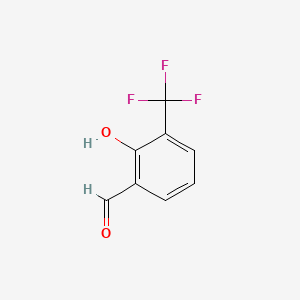

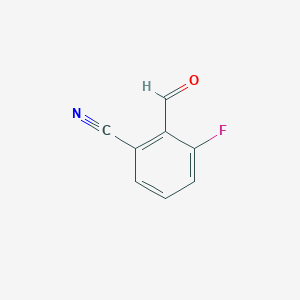

![Ethyl 3-amino-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1586028.png)
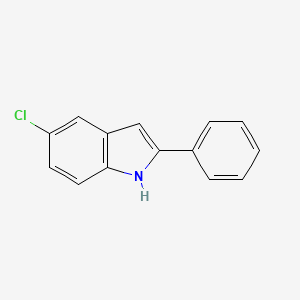
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1586033.png)

